molecular formula C9H10N4O B1270948 2-(1H-benzimidazol-1-yl)acetohydrazide CAS No. 97420-39-8

2-(1H-benzimidazol-1-yl)acetohydrazide

Cat. No. B1270948
CAS RN: 97420-39-8
M. Wt: 190.2 g/mol
InChI Key: BJUCERVOXBFHTI-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-1-yl)acetohydrazide is a chemical compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic compounds characterized by the fusion of a benzene ring with an imidazole moiety. This compound serves as a key intermediate in the synthesis of various derivatives with potential pharmacological activities, including anticonvulsant, antifungal, antibacterial, antitumor, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of 2-(1H-benzimidazol-1-yl)acetohydrazide and its derivatives involves multi-step reactions, often under microwave irradiation, to achieve high yields ranging from 87–94% . The process typically starts with the formation of (benzimidazol-1-yl)acetohydrazide through hydrazinolysis of ethyl (benzimidazol-1-yl)acetate with hydrazine hydrate . This intermediate is then used to synthesize various derivatives by reacting with different reagents, such as acetylacetone, aromatic aldehydes, and substituted benzoyl chlorides .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using techniques such as FT-IR, 1H NMR, 13C NMR, mass spectral data, elemental analysis, and X-ray crystallography . These methods confirm the presence of the benzimidazole moiety and the acetohydrazide group in the compounds. X-ray crystallographic investigations provide a detailed understanding of the crystal structures, which is a significant contribution to the database of heterocyclic compounds .

Chemical Reactions Analysis

The synthesized 2-(1H-benzimidazol-1-yl)acetohydrazide derivatives undergo various chemical reactions to form novel compounds with potential biological activities. For instance, treatment with acetylacetone leads to the formation of N-(4-oxopentan-2-ylidine) acetohydrazide derivatives . Reaction with various aromatic aldehydes results in the formation of arylidene (1H-benzimidazol-1-yl)acetohydrazones, which exist in two geometric isomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are closely related to their biological activities. The anticonvulsant, antifungal, antibacterial, antitumor, and anti-inflammatory activities of these compounds are evaluated using various assays, such as the 6 Hz psychomotor seizure test, mycelial growth rate method, minimum inhibitory concentration (MIC), MTT assay, and rat-paw-oedema method . QSAR studies reveal that properties like hydrophobicity (ClogP), aqueous solubility (LogS), molar refractivity, topological polar surface area, and hydrogen bond acceptor capacity have significant correlations with the biological activities . The most potent compounds exhibit activities comparable or superior to standard drugs in their respective assays .

Scientific Research Applications

  • Vibrational Spectroscopy and Molecular Docking Studies

    • Application: Experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid .
    • Method: The B3LYP/6-311++G (d,p) basis set was used for the studies. The Vibrational Energy Distribution Analysis (VEDA) program was used to perform the vibrational assignments and calculate the Potential Energy Distribution (PED) .
    • Results: Theoretical and actual NMR chemical shifts were found to be quite similar. The UV-vis spectrum of 21HBMBA, as well as effects of solvents, have been investigated .
  • Pharmacological Applications

    • Application: Benzimidazole derivatives have been found to be potent inhibitors of various enzymes and have therapeutic uses including as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, antihistamine, and also neurological, endocrinological, and ophthalmological drugs .
    • Method: The usual synthesis involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .
    • Results: Modifications in the position 2 and 5 of the molecule provide a number of active drugs .
  • Antioxidant Activity

    • Application: Benzimidazoles have been found to have antioxidant activity .
    • Method: The usual synthesis involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .
    • Results: Many benzimidazoles have found application in therapeutic practice, including bendamustine, nocodazole, denibulin, etc .
  • Antibacterial and Antifungal Activity

    • Application: A novel series of 2-substituted benzimidazole derivatives has been reported for antibacterial action against S. aureus, Staphylococcus epidermidis, K. pneumoniae and E. coli and antifungal activity against C. albicans and A. niger .
    • Method: The usual synthesis involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .
    • Results: The 2-substituted benzimidazole derivatives showed significant antibacterial and antifungal activity .
  • Anticonvulsant Activity

    • Application: Various derivatives of 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]-N′-[(Z)-phenylmethylidene] acetohydrazide and some compounds containing oxadiazole bearing benzimidazole were tested for in vivo anticonvulsant activity .
    • Method: The usual synthesis involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .
    • Results: The benzimidazole derivatives showed significant anticonvulsant activity .
  • Catalysis

    • Application: Benzimidazole derivatives have been used as catalysts in the synthesis of cyclopentenone derivatives from furfural .
    • Method: The usual synthesis involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .
    • Results: The benzimidazole derivatives were found to be effective catalysts .
  • Chemotherapeutic Agents

    • Application: Benzimidazole is an integral part of the structure of the vitamin B12. As a result of this interest and extensive studies on health related arena, it was found that benzimidazole could greatly benefit in the treatment of the parasitic diseases .
    • Method: The usual synthesis involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .
    • Results: Modifications in the position 2 and 5 of the molecule provide a number of active drugs .
  • Anthelmintic Activity

    • Application: The discovery of thiabendazole in 1951 further spurred chemists around the world to design, synthesize and screened thousands of the benzimidazoles for anthelmintic activity .
    • Method: The usual synthesis involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .
    • Results: The benzimidazole derivatives showed significant anthelmintic activity .
  • Antitumor Activity

    • Application: Benzimidazole containing pharmacoactive agents play an important role in medicinal chemistry. The prevalence of benzimidazole cores in biologically active molecules stimulated the need for elegant and efficient ways to make these heterocyclic lead .
    • Method: The usual synthesis involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .
    • Results: Many benzimidazoles have found application in therapeutic practice—bendamustine, nocodazole, denibulin, etc .
  • Synthesis of Cyclopentenone Derivatives

    • Application: Benzimidazole derivatives have been used as catalysts in the synthesis of cyclopentenone derivatives from furfural .
    • Method: The usual synthesis involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .
    • Results: The benzimidazole derivatives were found to be effective catalysts .

Safety And Hazards

The safety information and hazards associated with “2-(1H-benzimidazol-1-yl)acetohydrazide” are not specified in the retrieved sources .

properties

IUPAC Name

2-(benzimidazol-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-12-9(14)5-13-6-11-7-3-1-2-4-8(7)13/h1-4,6H,5,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUCERVOXBFHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364241
Record name 2-(1H-benzimidazol-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828249
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(1H-benzimidazol-1-yl)acetohydrazide

CAS RN

97420-39-8
Record name 2-(1H-benzimidazol-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
KF Ansari, C Lal - European journal of medicinal chemistry, 2009 - Elsevier
Some derivatives of benzimidazole were synthesized by nucleophilic substitution of 2-substituted-1H-benzimidazole. The resulting ethyl (2-substituted-1H-benzimidazol-1-yl) acetate on …
Number of citations: 373 www.sciencedirect.com
İ Çapan, S Servi, İ Yıldırım, Y Sert - ChemistrySelect, 2021 - Wiley Online Library
In this research, the new hydrazine‐1‐carbothioamides (IC32 and IC34) having unsubstituted benzimidazole skeleton were converted to 1, 2, 4‐triazole derivatives (IC42 and IC44) by N…
N Anastassova, D Aluani, A Kostadinov… - Neural Regeneration …, 2021 - ncbi.nlm.nih.gov
Neuroprotective drugs and selective monoamine oxidase inhibitors can slow down the progression and improve symptoms of Parkinson’s disease (PD). Since there is an implication of …
Number of citations: 15 www.ncbi.nlm.nih.gov
G Dangi, N Kumar, CS Sharma… - Journal of Drug Delivery …, 2014 - jddtonline.info
A series of some novel benzimidazole acetohydrazide derivatives was synthesized and characterized by TLC, MP, elemental analysis, IR, Mass and 1 H NMR spectroscopy. These …
Number of citations: 4 jddtonline.info
BY RUZIEVA, IM TOJIBOEVA… - … Chemical Journal/O' …, 2021 - search.ebscohost.com
Methodology. A methodology for the synthesis of mixed ligand complex compounds of some lanthanides has been developed. To synthesize mixed ligand complex compounds, an …
Number of citations: 0 search.ebscohost.com
BY Ruzieva, IM Tojiboeva, S Daminova, ZC Kadirova… - uzchemj.uz
Background. The benzimidazole and N-hydroxyamides derivatives have a wide spectrum of biological activity. Besides limited literature data in field of synthesis of itscomplex …
Number of citations: 0 uzchemj.uz
N Anastassova, D Aluani, A Kostadinov… - 中国神经再生研究 …, 2021 - sjzsyj.com.cn
: 目前应用于帕金森病治疗的神经保护药物不能延缓帕金森病(PD) 的进程. 因此, 研究目的在于开发新的能够抑制单胺氧化酶B 的活性, 同时发挥神经保护和抗氧化特性的治疗PD 多靶点药物.(1…
Number of citations: 2 www.sjzsyj.com.cn

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